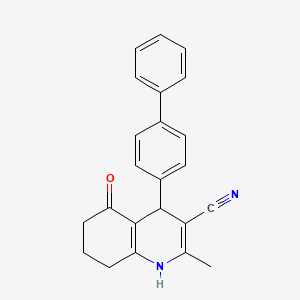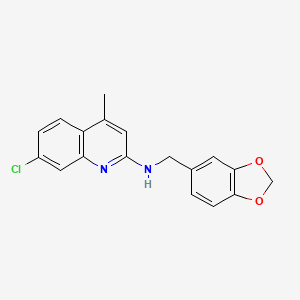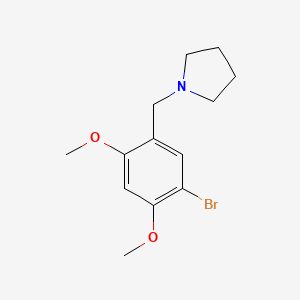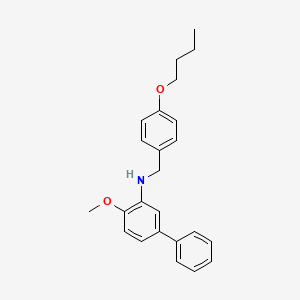![molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine, also known as CMMP, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as morpholines, which have been shown to have a variety of biological activities. In
作用機序
The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may exert its cytotoxic effects by inducing apoptosis in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to increase the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may also inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential as a therapeutic agent. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is its relative ease of synthesis. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can be synthesized using simple reaction conditions and is readily available.
One limitation of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its therapeutic potential. In addition, the mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
For the study of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine include further investigation of its mechanism of action and potential as an anti-inflammatory agent.
合成法
The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been studied for its potential as a therapeutic agent, particularly for the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages.
特性
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSZNNJIKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)